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molecular formula C11H10O B8778299 7,7A-dihydro-1H-cyclobuta[a]inden-2(2aH)-one

7,7A-dihydro-1H-cyclobuta[a]inden-2(2aH)-one

Cat. No. B8778299
M. Wt: 158.20 g/mol
InChI Key: OJTQKVOONVRYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946280B2

Procedure details

To a solution of 2-allyl phenyl acetic acid (Example I2, Step 2, 0.095 g, 0.539 mmol) in dichloromethane (25 mL) was added at 0° C. 1-chloro-N,N,2-trimethyl-1-propenylamine (0.078 mL, 0.593 mmol). The solution was stirred for 1 h and then heated to reflux. Then, a solution of triethylamine (0.082 mL, 0.593 mmol) in dichloromethane (4 mL) was added slowly over two hours to the solution of the acid chloride at reflux. The reaction mixture was stirred for another 2 h and then cooled down. The solvents were removed in vacuo and the residue was purified by flash chromatography eluting with cyclohexane and ethyl acetate (20/1) to give 1,2a,7,7a-tetrahydro-2H-Cyclobut[a]inden-2-one (colourless oil, 56 mg, 66%) The analytical data were identical to the product obtained with the method A.
Name
2-allyl phenyl acetic acid
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
0.078 mL
Type
reactant
Reaction Step Two
Quantity
0.082 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([OH:13])=O)[CH:2]=[CH2:3].ClC(N(C)C)=C(C)C.C(N(CC)CC)C>ClCCl>[CH2:3]1[CH:2]2[CH2:1][C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[CH:10]2[C:11]1=[O:13]

Inputs

Step One
Name
2-allyl phenyl acetic acid
Quantity
0.095 g
Type
reactant
Smiles
C(C=C)C1=C(C=CC=C1)CC(=O)O
Step Two
Name
Quantity
0.078 mL
Type
reactant
Smiles
ClC(=C(C)C)N(C)C
Step Three
Name
Quantity
0.082 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was added at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with cyclohexane and ethyl acetate (20/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1C(C2C1CC=1C=CC=CC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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